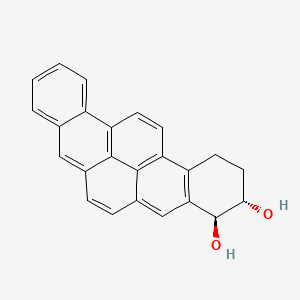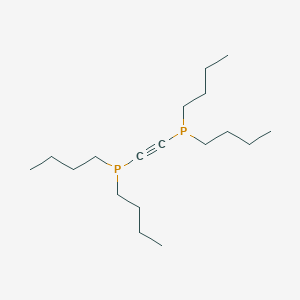
(Ethyne-1,2-diyl)bis(dibutylphosphane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Ethyne-1,2-diyl)bis(dibutylphosphane) is an organophosphorus compound that features a unique structure with two dibutylphosphane groups connected by an ethyne (acetylene) linker. Organophosphorus compounds are widely studied due to their applications in various fields such as catalysis, materials science, and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Ethyne-1,2-diyl)bis(dibutylphosphane) typically involves the reaction of dibutylphosphane with an acetylene derivative. One common method is the coupling of dibutylphosphane with acetylene in the presence of a catalyst such as palladium or copper. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of (Ethyne-1,2-diyl)bis(dibutylphosphane) would likely involve large-scale coupling reactions using optimized catalysts and reaction conditions to maximize yield and purity. The process would also include purification steps such as distillation or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(Ethyne-1,2-diyl)bis(dibutylphosphane) can undergo various types of chemical reactions, including:
Oxidation: The phosphane groups can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form different phosphane derivatives.
Substitution: The ethyne linker can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Catalysts such as palladium or copper are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of (Ethyne-1,2-diyl)bis(dibutylphosphane) would yield phosphine oxides, while reduction could produce different phosphane derivatives.
Scientific Research Applications
Chemistry
(Ethyne-1,2-diyl)bis(dibutylphosphane) is used as a ligand in coordination chemistry, where it can form complexes with various metal ions
Biology and Medicine
In biological and medicinal research, organophosphorus compounds are investigated for their potential as enzyme inhibitors and therapeutic agents. (Ethyne-1,2-diyl)bis(dibutylphosphane) may be explored for similar applications, although specific studies would be required to determine its efficacy and safety.
Industry
In industrial applications, (Ethyne-1,2-diyl)bis(dibutylphosphane) can be used as a precursor for the synthesis of other organophosphorus compounds. It may also find use in materials science for the development of new materials with unique properties.
Mechanism of Action
The mechanism by which (Ethyne-1,2-diyl)bis(dibutylphosphane) exerts its effects depends on its specific interactions with molecular targets. In coordination chemistry, the compound acts as a ligand, binding to metal ions and influencing their reactivity. In biological systems, it may interact with enzymes or other proteins, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Similar Compounds
(Ethyne-1,2-diyl)bis(diphenylphosphane): Similar structure with diphenylphosphane groups instead of dibutylphosphane.
(Ethyne-1,2-diyl)bis(dimethylphosphane): Similar structure with dimethylphosphane groups.
(Ethyne-1,2-diyl)bis(diethylphosphane): Similar structure with diethylphosphane groups.
Uniqueness
(Ethyne-1,2-diyl)bis(dibutylphosphane) is unique due to the presence of dibutylphosphane groups, which can influence its reactivity and interactions with other molecules. The length and flexibility of the butyl chains may also affect the compound’s properties compared to its analogs with shorter or bulkier substituents.
Properties
CAS No. |
83978-07-8 |
|---|---|
Molecular Formula |
C18H36P2 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
dibutyl(2-dibutylphosphanylethynyl)phosphane |
InChI |
InChI=1S/C18H36P2/c1-5-9-13-19(14-10-6-2)17-18-20(15-11-7-3)16-12-8-4/h5-16H2,1-4H3 |
InChI Key |
FROQBNNNLJCMSI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCP(CCCC)C#CP(CCCC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


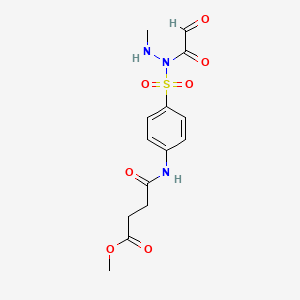


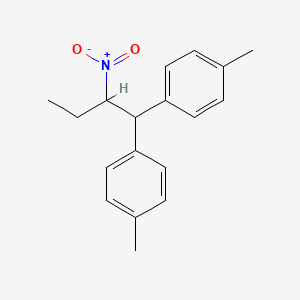
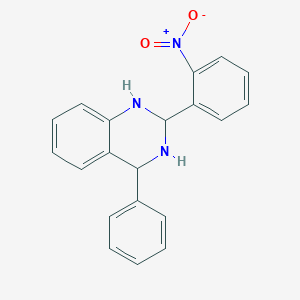
![N-({5-[(7-Chloroquinolin-4-yl)amino]-2-hydroxyphenyl}methyl)-N-ethyl-4-methylpiperazine-1-carboxamide](/img/structure/B14427873.png)
![N~1~,N~1~,N~6~,N~6~-Tetrakis[(1H-benzimidazol-2-yl)methyl]hexane-1,6-diamine](/img/structure/B14427880.png)
![4-[Chloro(difluoro)methoxy]phenol](/img/structure/B14427882.png)
![4-Chloro-2-[(2-chloro-4-nitrophenyl)sulfanyl]-N-methylaniline](/img/structure/B14427890.png)
silane](/img/structure/B14427896.png)
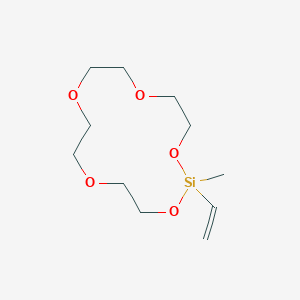
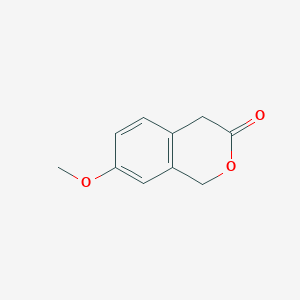
![[(2-Chlorophenyl)methylidene]propanedial](/img/structure/B14427917.png)
